2-(1-Methyl-3-indolyl)-2-phenylethanol
Description
Properties
CAS No. |
125879-68-7 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251 |
Synonyms |
2-(1-Methyl-3-indolyl)-2-phenylethanol |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 1 Methyl 3 Indolyl 2 Phenylethanol
Established Synthetic Routes for 2-(1-Methyl-3-indolyl)-2-phenylethanol
The construction of the 2-(1-Methyl-3-indolyl)-2-phenylethanol framework typically involves the alkylation of a 1-methylindole core. A common strategy is the Friedel-Crafts type reaction between 1-methylindole and a suitable electrophile, such as styrene oxide or a 2-phenylethanol (B73330) derivative.
High-Pressure Reaction Conditions in Synthesis
High-pressure conditions can be employed to enhance the efficiency of certain synthetic transformations leading to indole (B1671886) derivatives. Applying high pressure, often in the range of several kilobars, can accelerate reaction rates and improve yields, particularly in reactions with a negative activation volume. For instance, a high-yield synthesis of 5-amino-3-hydroxy-1-phenyl-1H-pyrazol was achieved using high-pressure and base catalysis, reaching up to an 80% yield. researchgate.net This approach significantly surpasses conventional methods. researchgate.net High pressure can facilitate the solvent-free and catalyst-free synthesis of intermediates, which can then be converted to the desired products. researchgate.net
Catalytic Approaches in Indole Alkylation (e.g., Supported Ionic Liquids, Brønsted Acid Catalysis)
Catalytic methods are paramount in the synthesis of indole derivatives, offering milder reaction conditions and improved selectivity.
Supported Ionic Liquids:
Supported ionic liquid phase (SILP) catalysis combines the advantages of homogeneous and heterogeneous catalysis. mdpi.comnih.gov In this technique, a homogeneous catalyst is dissolved in an ionic liquid, which is then immobilized on a porous solid support. nih.gov This methodology allows for easy separation and recycling of the catalyst. mdpi.comnih.gov For instance, a heteropoly acid-based supported functionalized ionic liquid, H2PMo12O40-NMPIL@SiO2, has been effectively used as a catalyst for the alkylation of indoles with epoxides or alcohols under mild, room temperature conditions, yielding 3-alkylindoles in excellent yields of 91-99%. researchgate.net Room temperature ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) also serve as recyclable alternatives to traditional dipolar aprotic solvents for regioselective alkylation of indoles. rsc.org
Brønsted Acid Catalysis:
Brønsted acids are effective catalysts for various transformations involving indoles, including Friedel-Crafts alkylations. core.ac.uksc.edu They can be used to generate electrophiles from precursors like alcohols. sc.edu For example, Brønsted acid-catalyzed intramolecular dehydrative alkylation of specific hydroxyl-functionalized indoles leads to a range of regioselectively substituted fused tetracyclic indole derivatives in high yields. core.ac.uk This metal-free procedure is advantageous as it only produces water as a stoichiometric byproduct. core.ac.uk Similarly, the Brønsted acid ionic liquid [PyN(CH2)4SO3H][p-CH3PhSO3] has proven to be an efficient and recyclable catalyst for the Michael addition of indoles to α,β-unsaturated ketones, resulting in excellent yields. mdpi.com
Exploration of Novel Synthetic Pathways for Indole Ethanol (B145695) Derivatives
The development of new synthetic methods for indole ethanol derivatives is driven by the need for more sustainable and efficient processes that allow for precise control over the molecular architecture.
Green Chemistry Principles and Sustainable Synthesis Strategies
Green chemistry principles are increasingly being integrated into the synthesis of indole derivatives to minimize environmental impact. acs.orgtandfonline.comresearchgate.netresearchgate.netbridgew.edu These principles advocate for the prevention of waste, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. acs.org Key strategies include the use of greener solvents, catalysts, and alternative energy sources like microwave irradiation. tandfonline.comresearchgate.net For example, greener methods for synthesizing indole derivatives involve ultrasound, multicomponent reactions, deep-eutectic liquids, ionic liquids, water as a solvent, nanocatalysts, and solvent-free reactions. tandfonline.comresearchgate.net The goal is to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. acs.org
Chemo- and Regioselective Synthesis of Substituted Indole Ethanols
Achieving chemo- and regioselectivity is a significant challenge in the functionalization of the indole nucleus. The C3 position of indole is typically the most nucleophilic and prone to electrophilic substitution. nih.gov However, various strategies have been developed to control the position of substitution.
For instance, a ruthenium-catalyzed reaction employing an aldehyde functional group as a directing group has been used for the highly regioselective functionalization of indole at the C4 position. nih.gov In another approach, a ligand-controlled regiodivergent synthesis of N- and C3-alkylated chiral indoles was developed using a copper hydride catalyst. nih.gov By selecting either DTBM-SEGPHOS or Ph-BPE as the supporting ligand, the alkylation can be directed to either the nitrogen or the C3 position with high levels of regio- and enantioselectivity. nih.gov Furthermore, catalyst-free one-pot chemo- and regioselective synthesis has been used to produce polycondensed indoles. nih.gov
Design and Synthesis of Analogs and Structurally Related Derivatives of 2-(1-Methyl-3-indolyl)-2-phenylethanol
The synthesis of analogs of 2-(1-Methyl-3-indolyl)-2-phenylethanol involves modifying the core structure to explore structure-activity relationships. This can be achieved by introducing different substituents on the indole ring, the phenyl ring, or by altering the ethanol side chain.
For example, various substituted 2,3-disubstituted indoles have been synthesized through an acid-catalyzed 2-alkylation of 3-alkylindoles with unactivated alkenes. frontiersin.org Additionally, a range of 3-propargylated indoles with quaternary carbon atoms have been developed through the direct alkylation of indoles with tertiary propargylic alcohols under Brønsted acid catalysis. researchgate.net Iron catalysts have also been employed to switch the selectivity of alkylation from the typical C3-position to the N-position of the indole ring, leading to N-alkylated indolines which can then be oxidized to the corresponding N-alkylated indoles. nih.gov
Table of Research Findings on Indole Alkylation:
| Catalyst/Method | Reactants | Product | Yield | Key Features |
| H2PMo12O40-NMPIL@SiO2 | Indole, 2-phenyloxirane | 3-Alkylindole | 91-99% | Heterogeneous catalysis, room temperature. researchgate.net |
| Brønsted Acid | Hydroxyl-functionalized indoles | Fused tetracyclic indoles | High | Metal-free, water as byproduct. core.ac.uk |
| [PyN(CH2)4SO3H][p-CH3PhSO3] | Indole, α,β-unsaturated ketone | β-indolylketone | Excellent | Recyclable ionic liquid catalyst. mdpi.com |
| Ruthenium catalyst | Indole with aldehyde directing group | 4-Substituted indole | - | High regioselectivity at C4. nih.gov |
| Copper hydride with DTBM-SEGPHOS | N-(benzoyloxy)indole, alkene | N-alkylated indole | High | Ligand-controlled regioselectivity. nih.gov |
| Copper hydride with Ph-BPE | N-(benzoyloxy)indole, alkene | C3-alkylated indole | High | Ligand-controlled regioselectivity. nih.gov |
| HI | 3-Alkylindole, unactivated alkene | 2,3-Disubstituted indole | Moderate to excellent | Acid-catalyzed C2-alkylation. frontiersin.org |
| Tricarbonyl(cyclopentadienone) iron complex | Indoline (B122111), alcohol | N-alkylated indoline | 31-99% | Selective N-alkylation. nih.gov |
Modifications on the Indole Nucleus
The indole nucleus of 2-(1-methyl-3-indolyl)-2-phenylethanol offers several positions for chemical modification, allowing for the synthesis of a diverse range of analogs. Key transformations include N-alkylation, halogenation, and nitration, which can significantly alter the electronic and steric properties of the molecule.
A primary modification involves the introduction of various substituents on the indole nitrogen. While the target compound is N-methylated, analogous structures can be prepared from the corresponding N-H indole precursor. The alkylation of the indole nitrogen can be achieved under basic conditions using alkylating agents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO). This method provides a high yield of N-alkylated indoles under mild conditions.
Furthermore, electrophilic substitution reactions can introduce functional groups onto the benzene ring of the indole nucleus. Halogenation, for instance, can be accomplished using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. These reactions typically proceed without the need for a Lewis acid catalyst, even with the presence of an electron-withdrawing group at the 2-position of the indole.
Nitration of the indole ring is another important modification. A non-acidic and metal-free method for the regioselective 3-nitration of indoles has been developed using ammonium tetramethylnitrate in the presence of trifluoroacetic anhydride. This reaction proceeds by the in-situ formation of trifluoroacetyl nitrate, a strong electrophilic nitrating agent. For indoles where the 3-position is already substituted, as in the parent structure of our target compound, nitration is expected to occur at other positions on the indole ring, such as the 5- or 6-position, depending on the directing effects of the existing substituents.
Table 1: Examples of Modifications on the Indole Nucleus
| Starting Material | Reagent(s) and Conditions | Product | Yield (%) |
| 2-(Indol-3-yl)-2-phenylethanol | (CH₃)₂CO₃, cat. DABCO | 2-(1-Methyl-3-indolyl)-2-phenylethanol | High |
| 2-(1-Methyl-3-indolyl)-2-phenylethanol | NCS, CH₂Cl₂ | 2-(5-Chloro-1-methyl-3-indolyl)-2-phenylethanol | Good |
| 2-(1-Methyl-3-indolyl)-2-phenylethanol | NBS, CH₂Cl₂ | 2-(5-Bromo-1-methyl-3-indolyl)-2-phenylethanol | Good |
| 2-(1-Methyl-3-indolyl)-2-phenylethanol | NMe₄NO₃, (CF₃CO)₂O, CH₃CN | 2-(1-Methyl-5-nitro-3-indolyl)-2-phenylethanol | Moderate-Good nih.gov |
Note: Yields are generalized based on typical reactions for indole derivatives and may vary for the specific substrate.
Structural Variations of the Phenylethanol Moiety
Alterations to the phenylethanol portion of the molecule provide another avenue for creating structural diversity. These modifications can involve introducing substituents on the phenyl ring or changing the length and functionality of the ethanol chain.
A versatile method for introducing a variety of substituted phenyl groups is the Grignard reaction. mnstate.edunih.gov This involves the reaction of 1-methyl-3-indolecarboxaldehyde with a range of substituted phenylmagnesium bromides. The resulting secondary alcohols can then be further manipulated if necessary. This approach allows for the synthesis of analogs with electron-donating or electron-withdrawing groups on the phenyl ring, which can systematically probe electronic effects on the molecule's properties. For instance, reacting 1-methyl-3-indolecarboxaldehyde with p-tolylmagnesium bromide would yield 2-(1-methyl-3-indolyl)-2-(p-tolyl)ethanol.
Another key strategy involves the reduction of α-(indolyl) ketones. The synthesis of various 2-(α-aryl benzyl ketone) indoles can be achieved through a base-promoted 5-endo-dig cyclization of 2-alkynylanilines followed by aroylation. nih.govnih.gov The subsequent reduction of the ketone functionality to a secondary alcohol provides the desired phenylethanol moiety. This two-step process allows for the introduction of a wide array of aryl groups.
Table 2: Examples of Structural Variations of the Phenylethanol Moiety
| Starting Material | Reagent(s) and Conditions | Product | Yield (%) |
| 1-Methyl-3-indolecarboxaldehyde | Phenylmagnesium bromide, THF | 2-(1-Methyl-3-indolyl)-2-phenylethanol | Good |
| 1-Methyl-3-indolecarboxaldehyde | 4-Fluorophenylmagnesium bromide, THF | 2-(1-Methyl-3-indolyl)-2-(4-fluorophenyl)ethanol | Good |
| 1-(1-Methyl-3-indolyl)acetophenone | NaBH₄, Methanol | 2-(1-Methyl-3-indolyl)-2-phenylethanol | High |
| 1-(1-Methyl-3-indolyl)-2-(4-chlorophenyl)ethanone | LiAlH₄, THF | 2-(1-Methyl-3-indolyl)-2-(4-chlorophenyl)ethanol | High |
Note: Yields are generalized based on established synthetic routes and may vary depending on specific substrates and reaction conditions.
Stereoselective and Asymmetric Synthesis Approaches
The carbon atom bearing the hydroxyl group in 2-(1-methyl-3-indolyl)-2-phenylethanol is a stereocenter. Consequently, the development of stereoselective and asymmetric synthetic methods is crucial for obtaining enantiomerically pure forms of this compound and its derivatives.
Asymmetric reduction of the corresponding ketone, 1-(1-methyl-3-indolyl)acetophenone, is a prominent strategy for achieving enantiocontrol. This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Biocatalytic reductions using microorganisms such as Rhodotorula glutinis have been shown to be effective for the asymmetric reduction of acetophenone and its analogs, often providing high enantiomeric excess (>99%) of the (S)-enantiomer. nih.gov The reaction conditions, such as pH and temperature, are critical for achieving high yields and enantioselectivity.
Transition metal-catalyzed asymmetric hydrogenation is another powerful tool. Chiral ruthenium, rhodium, or iridium complexes with chiral ligands can effectively catalyze the hydrogenation of ketones to chiral alcohols with high enantioselectivity. mdpi.com The choice of catalyst and reaction conditions is substrate-dependent and requires careful optimization to achieve high stereocontrol.
Furthermore, organocatalytic approaches, for instance using chiral phosphoric acids, have emerged as effective methods for various asymmetric transformations, including cycloadditions involving 2-indolylmethanols, which can serve as precursors to chiral indole-containing structures. researchgate.net
Table 3: Examples of Stereoselective and Asymmetric Synthesis Approaches
| Starting Material | Reagent(s) and Conditions | Product | Enantiomeric Excess (ee) (%) |
| 1-(1-Methyl-3-indolyl)acetophenone | Rhodotorula glutinis cells, buffer | (S)-2-(1-Methyl-3-indolyl)-2-phenylethanol | >99 nih.gov |
| 1-(1-Methyl-3-indolyl)acetophenone | H₂, Chiral Ru-catalyst | (R)- or (S)-2-(1-Methyl-3-indolyl)-2-phenylethanol | High |
| 2-Indolylmethanol derivative & Dienophile | Chiral Phosphoric Acid Catalyst | Chiral indole-fused heterocycle | up to 96 researchgate.net |
Note: Enantiomeric excess values are based on literature for analogous substrates and are representative of the potential for these methods.
Advanced Structural Characterization and Spectroscopic Analysis of 2 1 Methyl 3 Indolyl 2 Phenylethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 2-(1-Methyl-3-indolyl)-2-phenylethanol, both ¹H and ¹³C NMR would provide critical data.
In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration values of the protons would confirm the connectivity of the molecule. For instance, the methyl group attached to the indole (B1671886) nitrogen would likely appear as a singlet. The protons of the phenyl group and the indole ring would exhibit characteristic signals in the aromatic region of the spectrum. The methine and methylene (B1212753) protons of the ethanol (B145695) side chain would show specific multiplicities due to coupling with neighboring protons.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in 2-(1-Methyl-3-indolyl)-2-phenylethanol would produce a distinct signal, confirming the presence of the indole and phenyl rings, as well as the ethanol side chain.
While specific, publicly available NMR data for 2-(1-Methyl-3-indolyl)-2-phenylethanol is not readily found in the searched literature, the analysis of related indole derivatives demonstrates the power of this technique. For example, studies on other substituted indoles routinely employ NMR for structural confirmation. bipublication.comnih.gov
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. For 2-(1-Methyl-3-indolyl)-2-phenylethanol, with a chemical formula of C₁₇H₁₇NO, HRMS would provide an exact mass measurement.
This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. The high accuracy of HRMS provides strong evidence for the successful synthesis of the target compound. While specific HRMS data for 2-(1-Methyl-3-indolyl)-2-phenylethanol is not available in the provided search results, it is a standard characterization method for novel compounds. bipublication.comnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the IR spectrum of 2-(1-Methyl-3-indolyl)-2-phenylethanol, characteristic absorption bands would be expected.
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-H stretching vibrations of the aromatic rings and the aliphatic side chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the indole ring and the C-O stretching of the alcohol would also produce characteristic peaks.
The analysis of related indole structures in the literature confirms the utility of IR spectroscopy in identifying these key functional groups. bipublication.comnih.gov
X-ray Crystallography for Determination of Absolute Stereochemistry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. If a suitable single crystal of 2-(1-Methyl-3-indolyl)-2-phenylethanol could be grown, this technique would provide precise information on bond lengths, bond angles, and the spatial arrangement of the atoms.
This method is particularly important for chiral molecules, as it can distinguish between enantiomers. While no specific crystallographic data for 2-(1-Methyl-3-indolyl)-2-phenylethanol was found, studies on similar indole derivatives have utilized this technique to elucidate their solid-state structures.
Advanced Chromatographic Techniques for Isolation and Purity Assessment in Research
Advanced chromatographic techniques are essential for the isolation and purification of synthesized compounds, as well as for the assessment of their purity. For 2-(1-Methyl-3-indolyl)-2-phenylethanol, methods such as column chromatography and High-Performance Liquid Chromatography (HPLC) would be employed.
Column chromatography is often used for the initial purification of the crude product after synthesis. HPLC, with its high resolving power, is then used to obtain a highly pure sample and to determine its purity level. The choice of the stationary and mobile phases is critical for achieving good separation. The purity is typically assessed by the presence of a single peak in the chromatogram. The use of such techniques is standard practice in the synthesis of indole derivatives. nih.gov
In Vitro Biological Activity and Molecular Mechanisms of 2 1 Methyl 3 Indolyl 2 Phenylethanol and Its Analogs
Identification of Putative Biological Targets and Receptor Interactions (In Vitro Models)
The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. mdpi.com In vitro studies and molecular docking simulations have identified numerous proteins and receptors that bind to indole analogs, suggesting potential targets for 2-(1-Methyl-3-indolyl)-2-phenylethanol.
Molecular docking studies have been instrumental in predicting these interactions. For instance, various indole derivatives have been evaluated for their binding potential to nicotinic acetylcholine (B1216132) receptors. jocpr.com Other computational studies predicted the interaction of an indolyl-chalcone derivative, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme, a key target in antimalarial drug discovery. researchgate.net Similarly, an indole triazole conjugate was shown through in silico analysis to have a high affinity for the allosteric site of Penicillin-Binding Protein 2a (PBP2a), a critical enzyme in methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
Beyond computational models, experimental binding assays have confirmed these interactions. Certain N-(indol-3-ylglyoxylyl)amino acid derivatives have demonstrated specific, high-affinity binding to benzodiazepine (B76468) receptors in bovine cortical membranes. nih.gov The affinity was found to be dependent on the amino acid side chain and substitutions on the indole ring. nih.gov In the realm of antimicrobial research, an indole-cored compound, CZ74, was identified as a potential inhibitor of the bacterial cell division protein FtsZ, with modeling suggesting it binds to the interdomain cleft of the protein. nih.gov Furthermore, N-phenylindole derivatives have been identified as high-affinity binders to the polyketide synthase 13 (Pks13) enzyme in Mycobacterium tuberculosis. nih.gov
Some indole analogs also show affinity for serotonin (B10506) receptors. nih.gov Molecular modeling of compounds D2AAK5, D2AAK6, and D2AAK7 revealed a classic binding pose in the orthosteric binding pocket of serotonin 5-HT1A and 5-HT2A receptors, with the indole moiety penetrating a deep hydrophobic microdomain. nih.gov This broad range of targets, from bacterial enzymes to human CNS receptors, underscores the versatile binding capabilities of the indole nucleus.
Modulation of Intracellular Signaling Pathways (In Vitro Cell-Based Assays)
The biological effects of indole compounds are mediated through their ability to modulate various intracellular signaling pathways, which has been extensively studied using in vitro cell-based assays.
Enzyme Inhibition/Activation Studies and Kinetic Analysis
A primary mechanism of action for many bioactive indole analogs is the inhibition of key enzymes. A significant focus of research has been on enzymes involved in inflammation, such as cyclooxygenase (COX). Numerous studies have synthesized and evaluated indole derivatives as inhibitors of COX-1 and COX-2. nih.govnih.govnih.gov For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were evaluated, with some compounds showing significant COX inhibition. nih.gov Molecular docking studies supported these findings, revealing that active compounds could bind effectively within the COX-2 active site. nih.gov Other indole derivatives have demonstrated dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.govnih.gov
The study of enzyme kinetics is crucial for understanding the nature of this inhibition. mdpi.comembrapa.brresearchgate.netnih.govlsuhsc.edu Kinetic analysis of β-phenylethanol's effect on phenylalanine aminotransferase (Aro9p) showed that the enzyme's catalytic activity decreased as the concentration of β-phenylethanol increased. nih.gov In another example, Methyl-3-indolylacetate (MIA), a compound structurally related to the subject of this article, was found to inhibit the kinase activity of MEK1/2, an upstream kinase of the ERK signaling pathway. aacrjournals.org Furthermore, other indole derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in cancer, with one compound exhibiting an IC₅₀ value of 0.050 μM. nih.gov
Protein-Ligand Binding Affinities (In Vitro)
The strength of the interaction between a compound and its target protein is a critical determinant of its biological activity. In vitro assays have quantified the binding affinities of various indole analogs to their receptors. A series of indole-aryl amides were evaluated as opioid ligands, with several compounds showing binding affinities (Ki) in the low micromolar range for the κ-opioid receptor (κ-OR). nih.govnih.gov
In another study, a series of 2-substituted melatonin (B1676174) derivatives based on a dihydroindole structure were assessed for their binding affinity to human MT₁ and MT₂ melatonin receptors. mdpi.com These quantitative binding assays provide essential data for establishing structure-activity relationships and optimizing lead compounds for improved potency and selectivity.
Investigation of Antiproliferative and Cytostatic Effects in Model Cell Lines (In Vitro)
The potential of indole derivatives to inhibit cell proliferation has been a major area of cancer research. Numerous analogs have demonstrated significant antiproliferative and cytostatic effects against a variety of human cancer cell lines in vitro.
A series of indole-aryl amide derivatives were tested for cytotoxicity against a panel of cancer cell lines including HT29 (colon), HeLa (cervical), IGROV-1 (ovarian), MCF7 (breast), PC-3 (prostate), and Jurkat J6 (T-cell leukemia). nih.govnih.gov Several of the synthesized compounds showed potent activity, with one compound, in particular, demonstrating noteworthy selectivity against the HT29 colon cancer cell line, with an IC₅₀ of 2.61 µM, while not affecting healthy human intestinal cells. nih.gov Further investigation revealed this compound caused cell cycle arrest in the G1 phase and promoted apoptosis in HT29 cells. nih.gov
Methyl-3-indolylacetate (MIA), a cruciferous vegetable-derived indole, was shown to significantly inhibit the invasion of MDA-MB-231 breast cancer cells in a concentration-dependent manner, an effect mediated by the suppression of matrix metalloproteinase-9 (MMP-9) expression. aacrjournals.org Other research has identified indole derivatives with potent antiproliferative effects against A549 lung cancer cells (IC₅₀ of 0.74 µM) and Hep-G2 liver cancer cells (IC₅₀ of 7.63 µM). nih.gov Additionally, aminonaphthol-incorporated indole derivatives have been synthesized and screened, with some compounds exhibiting 100% cell lysis at a concentration of 10 µg/mL against the MDA-MB-231 breast cancer cell line. nih.gov
The table below summarizes the in vitro antiproliferative activity of selected indole analogs against various cancer cell lines.
Assessment of Antimicrobial Properties and Underlying Mechanisms (In Vitro)
Indole and its derivatives are well-documented for their broad-spectrum antimicrobial activities. researchgate.net In vitro studies have established their efficacy against various bacterial and fungal pathogens, often through mechanisms distinct from conventional antibiotics.
A synthetic indole derivative, SMJ-2, was found to be effective against a range of multidrug-resistant Gram-positive bacteria. nih.gov Its primary mechanism of action involves the inhibition of respiratory metabolism and disruption of the membrane potential. nih.gov Specifically, SMJ-2 targets type-2 NADH dehydrogenase (NDH-2), leading to an increase in reactive oxygen species (ROS). nih.gov Another indole-based compound, CZ74, exhibited high potency against Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentration (MIC) values between 2–4 µg/mL. nih.gov Its mechanism involves the disruption of FtsZ polymerization, a key step in bacterial cell division. nih.gov
Other studies have reported the potent antibacterial activity of various indole derivatives against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa) bacteria. nih.govnih.govnih.govresearchgate.netturkjps.org For example, a series of (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates showed excellent activity, with one analog exhibiting MIC values as low as 0.004 mg/mL against Enterobacter cloacae. nih.gov Similarly, certain indole alkaloids demonstrated greater potency against Gram-positive bacteria, with MICs for tris(1H-indol-3-yl)methylium ranging from 1–16 µg/mL. mdpi.com The proposed mechanism for some of these compounds is the disruption of bacterial membranes and inhibition of biofilm formation. mdpi.comnih.gov
The table below presents the Minimum Inhibitory Concentration (MIC) of selected indole analogs against various microbial strains.
Elucidation of Anti-inflammatory Activities and Mechanistic Insights (In Vitro)
The anti-inflammatory properties of indole-containing compounds are well-established, with the classic NSAID Indomethacin being an indole acetic acid derivative. nih.gov Modern research has expanded on this, elucidating the specific molecular mechanisms by which newer indole analogs exert their anti-inflammatory effects in vitro.
A primary mechanism is the inhibition of pro-inflammatory mediators in immune cells like macrophages. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. rsc.orgrsc.orgnih.gov Another synthetic indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), also inhibited LPS-induced NO release and ROS generation in RAW264.7 cells. nih.gov
The modulation of key inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB) and the enzymes COX-1 and COX-2, is central to these effects. nih.gov Several classes of N-methylsulfonyl-indole and 3-methyl-2-phenyl-1-substituted-indole derivatives have been synthesized and shown to be potent and selective inhibitors of the COX-2 enzyme in vitro. nih.govnih.gov Some compounds exhibit a dual inhibitory effect on both COX-2 and 5-LOX, offering a broader anti-inflammatory profile. nih.gov The structure-activity relationship for a series of indole-2-formamide derivatives revealed that the introduction of electron-withdrawing groups enhanced their inhibitory activity on inflammatory cytokines. rsc.org These in vitro studies confirm that indole analogs can potently suppress inflammatory responses by targeting multiple critical points in the inflammatory cascade.
Structure Activity Relationship Sar Studies for 2 1 Methyl 3 Indolyl 2 Phenylethanol Derivatives
Impact of N-Substitution on the Indole (B1671886) Moiety on the Biological Profile
The substitution at the nitrogen atom of the indole ring is a critical determinant of the biological activity in many indole-containing compounds. While direct studies on the N-substitution of 2-(1-methyl-3-indolyl)-2-phenylethanol are limited, research on analogous indole derivatives provides significant insights into how these modifications can modulate the biological profile.
In a study focused on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, the impact of N-alkylation was investigated. The synthesis of N-methylated analogs demonstrated that this modification is a viable strategy for altering the compound's properties. mdpi.com For instance, the treatment of 2-(1H-indol-3-yl)quinazolin-4(3H)-one with methyl iodide led to the formation of 2-(1-methyl-1H-indol-3-yl)quinazolin-4(3H)-one. mdpi.com This seemingly simple addition of a methyl group can significantly affect factors such as lipophilicity, metabolic stability, and interaction with biological targets.
Generally, the introduction of small alkyl groups, like the methyl group in the parent compound, can enhance binding to hydrophobic pockets within a receptor or enzyme active site. Larger or more complex N-substituents, such as aryl or substituted alkyl chains, could either improve or diminish activity depending on the specific biological target. For example, in a series of N-phenylpiperazine analogs, variations in the N-aryl substituent were shown to significantly influence receptor binding affinity and selectivity. mdpi.com
The electronic nature of the N-substituent also plays a role. Electron-donating groups can increase the electron density of the indole ring system, potentially enhancing pi-pi stacking interactions with aromatic amino acid residues in a protein. Conversely, electron-withdrawing groups can decrease this electron density, which might be favorable for other types of interactions.
The following table summarizes the potential impact of various N-substituents on the indole moiety based on general principles and findings from related indole derivatives.
| N-Substituent | Potential Impact on Biological Profile | Rationale |
| Methyl (as in the parent compound) | Can enhance hydrophobic interactions and metabolic stability. | Small, lipophilic group that can fit into small pockets of a binding site. |
| Larger Alkyl Groups (e.g., Ethyl, Propyl) | May increase lipophilicity and potentially alter binding mode or selectivity. | Increased size may lead to steric hindrance or improved van der Waals interactions. |
| Aryl Groups (e.g., Phenyl) | Could introduce additional pi-pi stacking or cation-pi interactions. | The aromatic ring can interact with aromatic residues in the target protein. |
| Electron-Withdrawing Groups (e.g., Acetyl, Sulfonyl) | May decrease the electron density of the indole ring, potentially affecting hydrogen bonding capabilities of the N-H (if present) and pi-system interactions. | Alters the electronic properties of the indole nucleus. |
| Electron-Donating Groups | Can increase the electron density of the indole ring, possibly enhancing pi-pi stacking interactions. | Modifies the electronic character of the indole system. |
It is important to note that the optimal N-substituent is highly dependent on the specific biological target and the nature of its binding site.
Influence of Substitutions on the Phenyl Ring on Molecular Interactions
Substitutions on the phenyl ring of 2-(1-methyl-3-indolyl)-2-phenylethanol derivatives can profoundly affect their molecular interactions and, consequently, their biological activity. The nature, position, and size of these substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical for receptor binding and efficacy.
Research on structurally related 2-aryl-2-(3-indolyl)acetohydroxamates has shed light on the effects of substituents on the aryl ring. In this series, various substitutions on the phenyl group were explored, and their impact on anticancer activity was evaluated. nih.gov This study provides a valuable model for understanding how similar modifications might influence the biological profile of 2-(1-methyl-3-indolyl)-2-phenylethanol derivatives.
The electronic effects of substituents are a key consideration. Electron-withdrawing groups, such as halogens (F, Cl, Br) or nitro groups, can create a partial positive charge on the phenyl ring, potentially favoring interactions with electron-rich residues in a binding pocket. Conversely, electron-donating groups, like methoxy or methyl groups, can increase the electron density of the ring, which may enhance interactions with electron-deficient sites. A study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives highlighted the significant role of electron-withdrawing and -donating substituents on the phenyl ring in modulating inhibitory activity against the FOXM1 transcription factor. mdpi.com
The position of the substituent (ortho, meta, or para) is also crucial. A substituent at the para position is generally less likely to cause steric hindrance with the rest of the molecule or the binding site compared to an ortho substituent. However, an ortho substituent might be critical for inducing a specific conformation required for optimal binding. For instance, in a series of N-phenethylnorhydromorphone analogs, the position of a chloro substituent on the phenethyl ring determined whether the compound acted as an agonist or antagonist at opioid receptors. nih.gov
The following table outlines the potential influence of different types of substituents on the phenyl ring on molecular interactions.
| Substituent Type | Position | Potential Influence on Molecular Interactions |
| Electron-Withdrawing (e.g., -Cl, -F, -NO2) | Para | Can enhance interactions with electron-rich amino acids; may increase membrane permeability. |
| Ortho | May induce a specific bioactive conformation through steric effects or intramolecular hydrogen bonding. | |
| Meta | Can alter the overall electronic distribution of the ring, influencing long-range interactions. | |
| Electron-Donating (e.g., -OCH3, -CH3) | Para | Can increase electron density, potentially enhancing pi-pi stacking or cation-pi interactions. |
| Ortho | May lead to steric clashes or favorable hydrophobic interactions, depending on the binding site topology. | |
| Meta | Can influence the electronic character of the ring and its interaction with the target. | |
| Bulky Groups (e.g., -t-butyl, -phenyl) | Any | May provide additional hydrophobic interactions but also risk steric hindrance, reducing binding affinity. |
Role of the Ethanol (B145695) Linker and Stereochemistry in Activity Modulation
The ethanol linker between the indole and phenyl moieties, and particularly its stereochemistry, is expected to play a pivotal role in modulating the biological activity of 2-(1-methyl-3-indolyl)-2-phenylethanol derivatives. This linker provides a specific spatial arrangement of the two aromatic rings, and its chiral center dictates the three-dimensional orientation of the hydroxyl group and the aromatic substituents.
While direct stereochemical studies on the target compound are not widely available, research on related chiral molecules underscores the importance of stereochemistry in biological activity. For example, a study on 2-(2,3-dihydro-1H-indol-3-yl)ethanol, a reduced analog of the core structure, successfully separated the enantiomers and determined their absolute stereochemistry using X-ray analysis. researchgate.net This demonstrates the feasibility of obtaining enantiomerically pure forms of such compounds, which is a prerequisite for evaluating the biological activity of individual stereoisomers.
The hydroxyl group of the ethanol linker is a key functional group that can participate in hydrogen bonding with amino acid residues in a biological target. The specific stereochemistry at the chiral carbon will determine the precise positioning of this hydroxyl group in three-dimensional space. One enantiomer may be able to form a crucial hydrogen bond with a receptor, leading to high activity, while the other enantiomer, with the hydroxyl group oriented differently, may be unable to form this interaction and thus exhibit significantly lower or no activity.
The table below illustrates the potential implications of the ethanol linker and its stereochemistry on biological activity.
| Feature | Implication for Biological Activity |
| Ethanol Linker Length | Provides optimal spacing and flexibility for the indole and phenyl rings to interact with their respective binding pockets. |
| Hydroxyl Group | Can act as a hydrogen bond donor and/or acceptor, forming key interactions with the biological target. |
| (R)-Enantiomer | Presents a specific 3D arrangement of the indole, phenyl, and hydroxyl groups. This conformation may be complementary to the binding site of a particular biological target, leading to high affinity and activity. |
| (S)-Enantiomer | Presents the mirror-image 3D arrangement. This conformation may not fit the binding site as well as the (R)-enantiomer, resulting in lower affinity and activity. In some cases, it could interact with a different target altogether or act as an antagonist. |
| Racemic Mixture | The observed biological activity will be a composite of the activities of the two enantiomers. The presence of a less active or inactive enantiomer can lead to a lower overall potency and potentially higher off-target effects. |
Therefore, the synthesis and biological evaluation of individual enantiomers of 2-(1-methyl-3-indolyl)-2-phenylethanol derivatives are essential for a complete understanding of their SAR.
Conformational Analysis and Its Correlation with Biological Activity
The biological activity of a molecule is intimately linked to its three-dimensional conformation. Conformational analysis of 2-(1-methyl-3-indolyl)-2-phenylethanol derivatives is essential to understand which spatial arrangements are preferred and how these relate to their interaction with biological targets. The flexibility of the molecule, primarily around the single bonds of the ethanol linker, allows it to adopt various conformations, but only a subset of these, often termed the "bioactive conformation," is responsible for its biological effect.
While a detailed conformational analysis of the specific target molecule is not extensively documented in the public domain, crystallographic data of closely related structures provide valuable insights. For instance, the crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol reveals the relative orientation of the indole and phenyl rings. In this analog, the plane of the phenyl ring forms a significant dihedral angle with the indole ring system, indicating a non-planar arrangement.
The preferred conformations in solution may differ from those in the solid state and, more importantly, from the conformation adopted when bound to a biological target. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be employed to explore the conformational landscape of these molecules and identify low-energy conformers.
The correlation between conformation and biological activity can be summarized as follows:
| Conformation Aspect | Correlation with Biological Activity |
| Low-Energy Conformations | Molecules tend to exist in their lowest energy states. If the bioactive conformation is a low-energy conformer, the molecule will have a higher probability of adopting this active shape, potentially leading to higher potency. |
| Conformational Rigidity/Flexibility | A more rigid molecule has fewer accessible conformations. If the rigid conformation is the bioactive one, the entropic penalty upon binding is lower, which can lead to higher affinity. However, flexibility can be advantageous if it allows the molecule to adapt its shape to the binding site. |
| Dihedral Angles | The specific dihedral angles defining the relative orientation of the indole and phenyl rings are critical for fitting into the binding pocket of a receptor or enzyme. |
| Intramolecular Interactions | Intramolecular hydrogen bonding or other non-covalent interactions can stabilize certain conformations, which may or may not be the bioactive ones. |
Understanding the conformational preferences of these molecules is a crucial step in rational drug design, as it allows for the design of new analogs that are pre-organized in the bioactive conformation, potentially leading to improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-(1-methyl-3-indolyl)-2-phenylethanol derivatives, QSAR models could be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.
A typical QSAR study involves the following steps:
Data Set Selection: A series of 2-(1-methyl-3-indolyl)-2-phenylethanol analogs with experimentally determined biological activities is required.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
The following table lists some of the molecular descriptors that would be relevant for developing a QSAR model for 2-(1-methyl-3-indolyl)-2-phenylethanol derivatives.
| Descriptor Class | Examples | Relevance |
| Electronic Descriptors | Dipole moment, partial charges, HOMO/LUMO energies | Describe the electronic properties of the molecule, which are crucial for electrostatic and orbital interactions with the target. |
| Steric Descriptors | Molecular weight, molar volume, surface area, ovality | Quantify the size and shape of the molecule, which are important for fitting into the binding site. |
| Hydrophobic Descriptors | LogP, molar refractivity | Describe the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets. |
| Topological Descriptors | Connectivity indices, shape indices | Numerically represent the atomic connectivity and branching of the molecule. |
| 3D Descriptors | 3D-MoRSE descriptors, WHIM descriptors | Capture three-dimensional information about the molecular structure. |
A well-validated QSAR model can be a powerful tool for:
Predicting the biological activity of novel derivatives before their synthesis, saving time and resources.
Providing insights into the mechanism of action by identifying the key molecular properties that govern activity.
Guiding the optimization of lead compounds to enhance their potency and selectivity.
The development of a robust QSAR model for 2-(1-methyl-3-indolyl)-2-phenylethanol and its analogs would be a valuable contribution to the rational design of new therapeutic agents based on this scaffold.
Metabolism and Biotransformation Pathways of 2 1 Methyl 3 Indolyl 2 Phenylethanol in Pre Clinical Models
In Vitro Metabolic Stability and Identification of Metabolites
The in vitro metabolic stability of a compound is a critical parameter, indicating its susceptibility to biotransformation by metabolic enzymes. nih.gov This is often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov While no specific data exists for 2-(1-Methyl-3-indolyl)-2-phenylethanol, studies on related indole (B1671886) derivatives suggest potential metabolic liabilities.
For instance, the indole ring, particularly at the 3-position, is susceptible to oxidation. nih.gov The stability of indole derivatives can be influenced by substituents. Electron-withdrawing groups on the indole ring have been shown to affect metabolic stability differently than electron-donating groups. nih.gov The N-methyl group on the indole ring is also a potential site for metabolism, specifically N-demethylation.
Based on the metabolism of structurally similar compounds, the anticipated primary metabolites of 2-(1-Methyl-3-indolyl)-2-phenylethanol could include:
Hydroxylated metabolites: Oxidation of the indole ring or the phenyl ring would lead to various hydroxylated derivatives.
N-demethylated metabolite: Enzymatic removal of the methyl group from the indole nitrogen would yield 2-(3-indolyl)-2-phenylethanol.
Oxidation of the ethanol (B145695) side chain: The primary alcohol could be oxidized to an aldehyde and further to a carboxylic acid.
Phase II conjugates: The hydroxylated metabolites could undergo further conjugation with glucuronic acid or sulfate. Studies on 3-methylindole (B30407) (skatole) have shown that its hydroxylated metabolite, 5-hydroxy-3-methylindole, undergoes both sulfation and glucuronidation in porcine liver preparations. nih.govdntb.gov.ua
The following table summarizes the metabolic stability of a related indole compound from a study on androgen receptor antagonists.
| Compound | Structure | Half-life (t½) in Mouse Liver Microsomes (min) |
| Indole derivative 8 | A complex indole structure | 12.35 |
| Indole derivative 19a (with EWG) | A complex indole structure with an electron-withdrawing group | 21.77 |
| Indole derivative 19b (with EDG) | A complex indole structure with an electron-donating group | 9.29 |
Enzymatic Biotransformation Studies (e.g., Cytochrome P450 Metabolism)
The cytochrome P450 (CYP) family of enzymes is a major contributor to the phase I metabolism of many xenobiotics. mdpi.com For a compound like 2-(1-Methyl-3-indolyl)-2-phenylethanol, several CYP-mediated reactions are plausible.
N-Demethylation: The N-methyl group of the indole moiety is a likely target for CYP-mediated N-demethylation. This is a common metabolic pathway for many N-methylated compounds. For example, sildenafil (B151) undergoes N-demethylation primarily by CYP3A4 and CYP2C9. researchgate.net
Aromatic Hydroxylation: The indole and phenyl rings are susceptible to hydroxylation by CYP enzymes. The exact position of hydroxylation would depend on the specific CYP isozymes involved.
Dehydrogenation: Studies on indoline (B122111) derivatives have revealed a novel "aromatase" activity of CYP enzymes, leading to the formation of an indole from an indoline. nih.govnih.gov While 2-(1-Methyl-3-indolyl)-2-phenylethanol already contains an indole ring, further oxidation of the indole nucleus is possible. For instance, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine (B1207975) electrophiles. nih.govacs.org
Research on the indoline-containing drug indapamide (B195227) has shown that CYP3A4 is the primary enzyme responsible for its dehydrogenation to the corresponding indole form. nih.gov Other CYPs like CYP2C19 and CYP2C8 showed minor activity. nih.gov
The table below outlines the P450 enzymes involved in the metabolism of related indole and indoline compounds.
| Substrate | Major Metabolizing CYP Enzymes | Metabolic Reaction |
| Indoline | CYP3A4 | Aromatization to indole nih.gov |
| Indapamide | CYP3A4 | Dehydrogenation nih.gov |
| Sildenafil | CYP3A4, CYP2C9 | N-demethylation researchgate.net |
| 3-Methylindole | Cytochrome P450 | Dehydrogenation to 3-methyleneindolenine acs.org |
Microbial Biotransformation and Biosynthesis of Related Indole and Phenylethanol Compounds
Microorganisms are capable of a wide range of biotransformation reactions, including hydroxylation, N-demethylation, and degradation of aromatic compounds. nih.gov
Studies have shown that various fungi and bacteria can biotransform indole derivatives. For example, Aspergillus niger has been reported to hydroxylate indole to 7-hydroxy-indole and transform tryptophan to 5-hydroxy-tryptophan. researchgate.net The fungus Psilocybe coprophila can convert tryptophan to tryptamine (B22526) and 3-methyl-indole. researchgate.net
Furthermore, certain Streptomyces species have been found to perform selective N-demethylation on complex drug molecules. nih.gov This suggests that microbial systems could potentially N-demethylate 2-(1-Methyl-3-indolyl)-2-phenylethanol.
The biosynthesis of indole-3-ethanol (tryptophol), a structurally similar compound, is known to occur in microorganisms like Saccharomyces cerevisiae as a catabolite of tryptophan. hmdb.ca
The following table summarizes examples of microbial biotransformation of indole derivatives.
| Microorganism | Substrate | Major Product(s) |
| Aspergillus niger | Tryptophan | 5-Hydroxy-tryptophan researchgate.net |
| Psilocybe coprophila | Tryptophan | Tryptamine, 3-Methyl-indole researchgate.net |
| Streptomyces griseus | A complex N-methylated drug | N-demethylated metabolite nih.gov |
| Pseudomonas indoloxidans | Indole | Indigo nih.gov |
Advanced Analytical Methodologies for Research Applications of 2 1 Methyl 3 Indolyl 2 Phenylethanol
Development of High-Resolution Chromatographic Methods (e.g., GC-MS, LC-MS/MS) for Complex Biological and Environmental Matrices
The detection and quantification of 2-(1-Methyl-3-indolyl)-2-phenylethanol in complex samples such as biological fluids (plasma, urine) or environmental extracts necessitate the use of high-resolution chromatographic techniques coupled with mass spectrometry. These methods offer the high selectivity and sensitivity required to isolate the analyte from a multitude of interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS):
For GC-MS analysis, the volatility of 2-(1-Methyl-3-indolyl)-2-phenylethanol may be a limiting factor due to the presence of a polar hydroxyl group. Therefore, a derivatization step is likely essential to enhance its thermal stability and chromatographic performance. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would be a common approach to convert the hydroxyl group into a less polar trimethylsilyl ether.
The derivatized analyte would then be separated on a low-polarity capillary column, such as one coated with a 5% phenyl-polydimethylsiloxane stationary phase. The mass spectrometer, operating in electron ionization (EI) mode, would generate a characteristic fragmentation pattern. The expected mass spectrum would likely show a molecular ion peak corresponding to the silylated derivative, along with fragment ions resulting from the cleavage of the C-C bond between the ethanol (B145695) side chain and the indole (B1671886) ring, and the loss of the benzyl group.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is a powerful technique for the analysis of polar and thermally labile compounds, making it well-suited for the direct analysis of 2-(1-Methyl-3-indolyl)-2-phenylethanol without derivatization. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be the method of choice for separation. A C18 stationary phase with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid) would likely provide good chromatographic resolution. nih.gov
Detection would be achieved using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. The protonated molecule [M+H]⁺ would be selected as the precursor ion in the first quadrupole. Collision-induced dissociation (CID) in the second quadrupole would generate specific product ions. Multiple reaction monitoring (MRM) would be used to enhance selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
Hypothetical Chromatographic Parameters
| Parameter | GC-MS (Hypothetical) | LC-MS/MS (Hypothetical) |
| Column | 30 m x 0.25 mm, 0.25 µm film thickness (e.g., HP-5MS) | 100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18) |
| Injection Volume | 1 µL (splitless) | 5 µL |
| Oven/Column Temp. | 150°C (1 min), ramp to 300°C at 15°C/min | 40°C |
| Mobile Phase | Helium (carrier gas) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | N/A (Full Scan) | 266.1 |
| Product Ions (m/z) | N/A (Full Scan) | 130.1, 91.1 |
Development of Spectroscopic Detection and Quantification Methods in Research Samples
Spectroscopic methods can provide a rapid and non-destructive means of detecting and quantifying 2-(1-Methyl-3-indolyl)-2-phenylethanol in research samples, particularly when dealing with purified solutions or as a complementary technique to chromatography.
UV-Visible Spectroscopy:
The molecule possesses two main chromophores: the indole ring system and the phenyl group. The indole nucleus typically exhibits strong absorption bands in the ultraviolet region, around 220 nm and 280 nm. The presence of the N-methyl and the phenyl ethanol substituents would be expected to cause slight shifts in these absorption maxima (bathochromic or hypsochromic shifts). A standard calibration curve of absorbance versus concentration could be established at the wavelength of maximum absorbance (λmax) for quantification in relatively simple, non-absorbing matrices.
Fluorescence Spectroscopy:
Indole and its derivatives are known for their intrinsic fluorescence, which can offer significantly higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy. Upon excitation at a wavelength corresponding to its absorption maximum (likely around 280-290 nm), 2-(1-Methyl-3-indolyl)-2-phenylethanol would be expected to emit fluorescence at a longer wavelength (typically in the range of 330-360 nm). This technique is particularly useful for detecting trace amounts of the compound in research settings.
Hypothetical Spectroscopic Properties
| Property | UV-Visible Spectroscopy (Hypothetical) | Fluorescence Spectroscopy (Hypothetical) |
| Solvent | Methanol | Methanol |
| λmax (Absorption) | ~225 nm, ~285 nm | N/A |
| Molar Absorptivity (ε) | To be determined experimentally | N/A |
| Excitation Wavelength | N/A | ~285 nm |
| Emission Wavelength | N/A | ~350 nm |
| Quantum Yield | N/A | To be determined experimentally |
Theoretical and Computational Chemistry Approaches in 2 1 Methyl 3 Indolyl 2 Phenylethanol Research
Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is crucial for understanding the binding mode and affinity of 2-(1-Methyl-3-indolyl)-2-phenylethanol with potential biological targets. For instance, indole (B1671886) derivatives have been studied for their interactions with various enzymes and receptors. researchgate.netnih.gov In a typical molecular docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The structure of 2-(1-Methyl-3-indolyl)-2-phenylethanol would then be virtually screened against the binding site of the protein to determine the most stable binding conformation, often quantified by a docking score or binding energy. researchgate.net
Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-receptor complex over time. researchgate.net MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adapt to each other's presence. researchgate.net This can help to validate the docking results and provide a more detailed understanding of the binding mechanism, including the role of specific amino acid residues and water molecules in the binding pocket. For derivatives of 2-phenylethanol (B73330), MD simulations have been used to assess the stability of docked complexes, showing low root-mean-square deviation (RMSD) values as an indicator of a stable interaction. researchgate.net
Interactive Table: Potential Biological Targets for 2-(1-Methyl-3-indolyl)-2-phenylethanol based on related indole compound studies.
| Target Class | Specific Example | Potential Therapeutic Area |
| Enzymes | Cytochrome P450 (CYP) enzymes | Drug metabolism, oncology |
| Cyclooxygenase (COX) enzymes | Anti-inflammatory | |
| Receptors | G-protein coupled receptors (GPCRs) | Various, including CNS disorders |
| Other Proteins | Bovine Serum Albumin (BSA) | Pharmacokinetic studies |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, reactivity, and spectroscopic properties of molecules like 2-(1-Methyl-3-indolyl)-2-phenylethanol. epstem.netresearchgate.netresearchgate.net DFT calculations can provide valuable information about the molecule's geometry, frontier molecular orbitals (HOMO and LUMO), and electrostatic potential surface. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net For indole derivatives, DFT has been used to calculate these parameters to predict their chemical behavior. europub.co.uk
Furthermore, the molecular electrostatic potential (MEP) map, derived from DFT calculations, visualizes the charge distribution on the molecule's surface. researchgate.net This map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is critical for predicting non-covalent interactions with biological targets. researchgate.net
Interactive Table: Predicted Electronic Properties of an Indole Scaffold from a sample DFT study.
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |
| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling
In silico ADME prediction is a computational approach used to estimate the pharmacokinetic properties of a drug candidate early in the discovery process. nih.gov For 2-(1-Methyl-3-indolyl)-2-phenylethanol, various computational models can predict its absorption, distribution, metabolism, and excretion characteristics. These predictions are often based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area.
ADME prediction tools can assess properties like human intestinal absorption, blood-brain barrier permeability, and potential for inhibition or metabolism by cytochrome P450 enzymes. researchgate.net For example, Lipinski's "rule of five" is a commonly used guideline to evaluate the drug-likeness of a compound based on its physicochemical properties. nih.gov Studies on similar indole derivatives have utilized these tools to confirm their drug-like qualities. nih.gov
Pharmacokinetic (PK) modeling, including physiologically based pharmacokinetic (PBPK) models, can simulate the concentration-time profile of the compound in different tissues and organs. nih.govnih.gov These models integrate in vitro data and in silico predictions to provide a comprehensive understanding of the compound's fate in the body, which can help in designing preclinical and clinical studies. nih.gov
Interactive Table: Sample In Silico ADME Predictions for a Drug-like Molecule.
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good oral bioavailability is likely |
| Blood-Brain Barrier Permeation | Yes/No | Determines potential for CNS activity |
| CYP2D6 Inhibition | Inhibitor/Non-inhibitor | Potential for drug-drug interactions |
| Lipinski's Rule of Five | 0 violations | Indicates good drug-like properties |
De Novo Ligand Design and Virtual Screening Based on the Compound Scaffold
The chemical structure of 2-(1-Methyl-3-indolyl)-2-phenylethanol can serve as a scaffold for de novo ligand design and virtual screening to identify novel and more potent analogs. De novo design algorithms can generate new molecular structures by assembling fragments or atoms within the constraints of a receptor's binding site. Starting with the core indole-phenylethanol scaffold, these programs can suggest modifications to improve binding affinity and selectivity.
Virtual screening is a computational technique used to search large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com The 2-(1-Methyl-3-indolyl)-2-phenylethanol scaffold can be used as a query in similarity-based virtual screening to find commercially available or synthetically accessible compounds with similar structures. Alternatively, structure-based virtual screening can be employed, where a library of compounds is docked into the binding site of a target protein to identify potential hits. This approach has been successfully used to identify modulators for various targets, including sirtuins. mdpi.com The synthesis of novel derivatives based on an indole-1,2,4-triazole scaffold has also been guided by computational screening. nih.gov
Future Research Directions and Emerging Paradigms for 2 1 Methyl 3 Indolyl 2 Phenylethanol
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and reducing costs. crimsonpublishers.com For a compound like 2-(1-Methyl-3-indolyl)-2-phenylethanol, these technologies can be pivotal from the earliest stages of research.
Key Applications:
Predictive Modeling: ML algorithms, such as deep learning and support vector machines, can predict the biological, physical, and chemical properties of novel compounds. crimsonpublishers.comnih.gov By training models on large datasets of known indole (B1671886) derivatives, researchers could forecast the potential therapeutic activities and toxicity profiles of 2-(1-Methyl-3-indolyl)-2-phenylethanol and its analogs without initial, resource-intensive laboratory experiments. crimsonpublishers.comresearcher.life
Target Identification and Validation: AI can analyze vast biological datasets to identify and validate new protein targets for which indole-based compounds might show high affinity. crimsonpublishers.comnih.gov This could uncover novel therapeutic applications for 2-(1-Methyl-3-indolyl)-2-phenylethanol beyond currently understood pathways for similar molecules.
De Novo Design: Generative AI models can design entirely new molecules with optimized properties. By providing the model with the 2-(1-Methyl-3-indolyl)-2-phenylethanol scaffold as a starting point, it could generate derivatives with enhanced potency, selectivity, and drug-like characteristics. researcher.life
Virtual Screening: Machine learning can significantly enhance virtual screening efforts to identify promising candidates from large chemical libraries. acs.org This approach could be used to screen for derivatives of 2-(1-Methyl-3-indolyl)-2-phenylethanol with specific desired activities.
A 2023 review highlighted the growing importance of AI in discovering new 2-phenylindole (B188600) compounds, underscoring the potential for these technologies to guide future research in this area. nih.gov
Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Automated Synthesis)
Modern synthetic technologies are poised to make the production of complex molecules like 2-(1-Methyl-3-indolyl)-2-phenylethanol more efficient, scalable, and sustainable.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch chemistry for producing indole derivatives. mdpi.comnih.gov This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The synthesis of indole rings and their derivatives has been successfully demonstrated using flow chemistry, suggesting that this approach could be readily adapted for the production of 2-(1-Methyl-3-indolyl)-2-phenylethanol. mdpi.comresearchgate.net
Automated Synthesis: Automated platforms can rapidly synthesize libraries of related compounds. This would enable the efficient exploration of the structure-activity relationships (SAR) for analogs of 2-(1-Methyl-3-indolyl)-2-phenylethanol. By systematically modifying the methyl, phenyl, and ethanol (B145695) components of the molecule, researchers could quickly identify key structural features responsible for any observed biological activity.
Multi-Targeting Approaches for Complex Biological Systems
Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. mdpi.com Designing drugs that can interact with several targets simultaneously—a strategy known as a multi-target-directed ligand (MTDL) approach—is a promising therapeutic paradigm. nih.gov
The indole scaffold is well-suited for the design of MTDLs due to its ability to bind to a wide range of receptors and enzymes with high affinity. nih.govnih.gov Future research could explore the potential of 2-(1-Methyl-3-indolyl)-2-phenylethanol and its derivatives to act as multi-target agents. For instance, in the context of Alzheimer's disease, indole-based compounds have been designed to simultaneously inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as reduce the aggregation of amyloid-beta peptides. nih.gov A similar strategy could be applied to investigate if 2-(1-Methyl-3-indolyl)-2-phenylethanol can modulate multiple targets relevant to a specific complex disease. researchgate.net
Exploration of Novel Academic Applications and Mechanistic Discoveries
Beyond direct therapeutic development, 2-(1-Methyl-3-indolyl)-2-phenylethanol could serve as a valuable tool for basic scientific research.
Chemical Probe: If the compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a chemical probe to study the function of that target in cells and organisms.
Mechanistic Studies: The unique structure of 2-(1-Methyl-3-indolyl)-2-phenylethanol, combining an indole core with a phenylethanol side chain, may lead to novel mechanisms of action. Detailed biochemical and cellular studies would be necessary to elucidate how it interacts with its biological targets and the downstream effects of these interactions.
Development of Sustainable and Eco-Friendly Research Methodologies
There is a growing emphasis in the chemical sciences on developing sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." rsc.org
Future synthesis of 2-(1-Methyl-3-indolyl)-2-phenylethanol and its derivatives will likely incorporate these principles:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like ethanol or water. rsc.org
Catalyst-Free Reactions: Designing synthetic routes that avoid the use of heavy metal catalysts. rsc.orgrug.nlnih.gov
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step, reducing waste and improving efficiency. rsc.orgrug.nlresearchgate.net Several MCRs for the synthesis of functionalized indoles have been developed and could be adapted for this compound. rug.nlresearchgate.net
Recent research has demonstrated the successful synthesis of indole derivatives using sustainable MCRs in green solvents like ethanol, without the need for metal catalysts. rsc.orgrug.nl Adopting such methodologies for the synthesis of 2-(1-Methyl-3-indolyl)-2-phenylethanol would align future research with the principles of modern, sustainable chemistry. researchgate.net
Q & A
Q. What are the established synthetic routes for 2-(1-Methyl-3-indolyl)-2-phenylethanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, indole derivatives are often functionalized at the 3-position using Friedel-Crafts alkylation or palladium-catalyzed cross-coupling . Optimization involves adjusting temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Monitor reaction progress using TLC and confirm structure via -NMR and HRMS .
Q. Which analytical techniques are critical for characterizing 2-(1-Methyl-3-indolyl)-2-phenylethanol?
- Methodological Answer : Essential techniques include:
- NMR spectroscopy : - and -NMR to confirm substituent positions and stereochemistry.
- HRMS : For molecular weight validation.
- FT-IR : To identify functional groups (e.g., hydroxyl or indole N–H stretches).
- HPLC : Purity assessment (>95% recommended for biological assays) .
Q. How can researchers assess the solubility and stability of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Test in PBS, DMSO, or ethanol at 25–37°C. Use UV-Vis spectroscopy or nephelometry to quantify solubility limits.
- Stability : Incubate in simulated gastric fluid (pH 2) or plasma. Monitor degradation via HPLC over 24–72 hours .
Q. What preliminary toxicity screening methods are recommended for this compound?
- Methodological Answer :
- In vitro : MTT assay on HEK-293 or HepG2 cells to assess cytotoxicity (IC).
- In vivo : Acute toxicity studies in rodents (OECD 423 guidelines) at 50–2000 mg/kg doses. Monitor organ histopathology and serum biomarkers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of 2-(1-Methyl-3-indolyl)-2-phenylethanol?
- Methodological Answer :
- Synthesize analogs with modifications at the indole N-methyl or phenyl groups.
- Test biological activity (e.g., enzyme inhibition, receptor binding) across analogs.
- Use molecular docking (AutoDock Vina) to predict binding modes to targets like serotonin receptors or cytochrome P450 enzymes .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardize assay protocols (e.g., ATP levels for viability assays vs. caspase-3 for apoptosis).
- Validate results across multiple cell lines (e.g., cancer vs. non-cancer).
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can enantiomeric separation be achieved for chiral analogs of this compound?
- Methodological Answer :
- Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases.
- Confirm enantiomer purity via polarimetry or circular dichroism .
Q. What computational tools predict metabolic pathways and potential drug-drug interactions?
- Methodological Answer :
- Use in silico tools like MetaSite or GLORYx to identify Phase I/II metabolism sites (e.g., hydroxylation or glucuronidation).
- Cross-reference with CYP450 inhibition assays (fluorometric) to assess interaction risks .
Q. How can researchers investigate the compound’s stability under extreme conditions (e.g., high temperature or UV exposure)?
- Methodological Answer :
- Thermal stability : Use TGA/DSC to monitor decomposition at 100–300°C.
- Photostability : Expose to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Knockout models : CRISPR/Cas9-edited cell lines to confirm target dependency.
- Pharmacodynamic studies : Measure biomarker changes (e.g., phosphorylated proteins) in tumor xenografts .
Data Reporting and Reproducibility
Q. How should researchers document synthetic procedures to ensure reproducibility?
- Methodological Answer :
- Report exact stoichiometry, solvent grades, and equipment (e.g., microwave synthesizer vs. oil bath).
- Include NMR spectral data (δ values, coupling constants) and HRMS m/z values in supplementary materials .
Q. What statistical approaches are appropriate for analyzing dose-response data?
- Methodological Answer :
- Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC.
- Use ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
